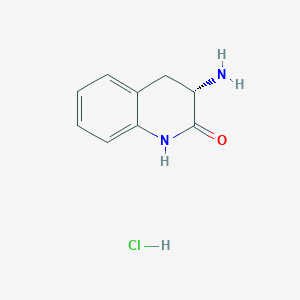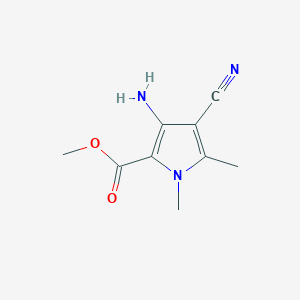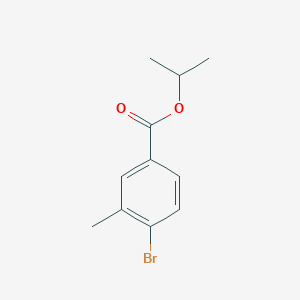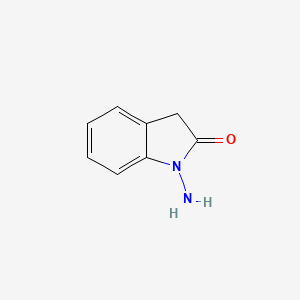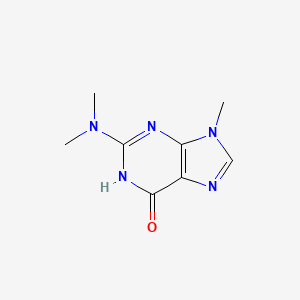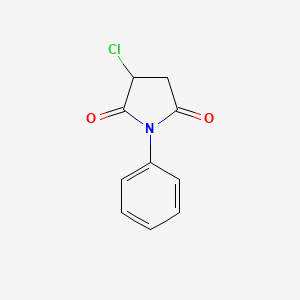
Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate, also known as 5-chloro-3-[(1,5-dihydroxy-2-naphthyl)azo]-2-hydroxybenzenesulphonic acid, is a chemical compound . It is also referred to as C.I. Mordant Black 7 .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms including sodium, chlorine, oxygen, nitrogen, and hydrogen . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has several physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight . These properties can be determined using various analytical techniques.Aplicaciones Científicas De Investigación
Molecular Structure and Spectral Analysis
- Molecular Structure Analysis : Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate has been investigated for its molecular structure using Density Functional Theory (DFT), providing insight into its electronic excitation properties (Shahab et al., 2016).
- UV-Vis Spectral Analysis : This compound's UV-Vis spectra have been analyzed, revealing its potential for use in optoelectronic applications. This is particularly relevant for developing polarizing films for the UV and visible regions of the spectrum (Shahab et al., 2016).
Degradation and Environmental Impact
- Degradation in Advanced Oxidation Processes : The presence of chloride ions, like those in sodium chloride, has been shown to impact the degradation of azo dyes, including this compound, in advanced oxidation processes. This finding is crucial for understanding how to detoxify azo dye wastewater (Yuan et al., 2011).
Potential for Antiviral Activity
- Antiviral Properties : Research indicates that analogues of azo compounds, similar in structure to this compound, may exhibit antiviral activity, particularly against a broad spectrum of DNA viruses (Krečmerová et al., 2007).
Aggregation and Gelation Studies
- Aggregation and Gelation Effects : Studies have explored the aggregation and gelation of similar azo sulphonate dyes, providing insights into their behavior in various environments and potential applications in industry (Hamada et al., 2005).
Environmental Degradation
- Degradation by Sodium Hypochlorite : The degradation behavior of similar azo dyes by sodium hypochlorite has been studied, offering information on environmental degradation processes and possible impacts (Hamada et al., 1998).
Potential in Dye Industry
- Design and Fastness in Dyes : Research on the structure-fastness relationship in azo dyes similar to this compound provides insights for designing chlorine-fast reactive dyes, relevant to textile and related industries (Omura, 1994).
Safety and Hazards
Propiedades
Número CAS |
3618-60-8 |
|---|---|
Fórmula molecular |
C16H11ClN2NaO6S |
Peso molecular |
417.8 g/mol |
Nombre IUPAC |
sodium;5-chloro-3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C16H11ClN2O6S.Na/c17-8-6-12(16(22)14(7-8)26(23,24)25)19-18-11-5-4-9-10(15(11)21)2-1-3-13(9)20;/h1-7,20-22H,(H,23,24,25); |
Clave InChI |
ZLMFFZBEIZANSS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)O.[Na+] |
SMILES canónico |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)C(=C1)O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


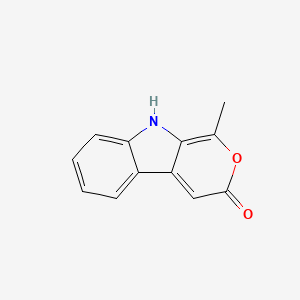


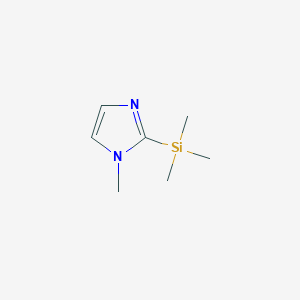
![Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3351401.png)


